N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide
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Overview
Description
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide is a synthetic organic compound characterized by the presence of an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of 3-(methylthio)aniline with 4-phenylbutan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 3-(methylthio)aniline to the oxalyl chloride solution under nitrogen atmosphere.
Step 3: Addition of 4-phenylbutan-2-amine to the reaction mixture.
Step 4: Stirring the reaction mixture at room temperature for several hours.
Step 5: Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)urea: Similar structure but with a urea group instead of an oxalamide group.
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)carbamate: Similar structure but with a carbamate group instead of an oxalamide group.
Uniqueness
N1-(3-(methylthio)phenyl)-N2-(4-phenylbutan-2-yl)oxalamide is unique due to the presence of the oxalamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-N'-(4-phenylbutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14(11-12-15-7-4-3-5-8-15)20-18(22)19(23)21-16-9-6-10-17(13-16)24-2/h3-10,13-14H,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSNGCFGJALJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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